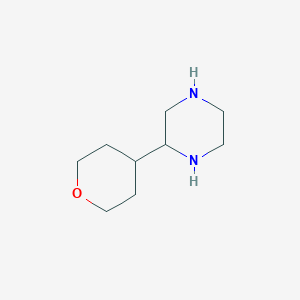

2-(tetrahydro-2H-pyran-4-yl)piperazine

Description

2-(Tetrahydro-2H-pyran-4-yl)piperazine is a bicyclic organic compound featuring a piperazine ring fused with a tetrahydropyran moiety. The compound has garnered attention in medicinal chemistry due to its unique stereoelectronic properties, which may influence binding affinity and pharmacokinetic profiles. Its CAS registry number is 1895932-70-3, and it is commercially available for research purposes .

Properties

IUPAC Name |

2-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-5-12-6-2-8(1)9-7-10-3-4-11-9/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWMDTITGPMAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with the κ-opioid receptor (kor). The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a significant role in pain perception, mood, and consciousness.

Mode of Action

If it indeed interacts with the kor, it may function as an antagonist, blocking the receptor and preventing its activation. This could result in changes in pain perception and mood.

Biochemical Pathways

If it acts on the kor, it could influence the downstream effects of this receptor, such as the release of neurotransmitters like dopamine and serotonin.

Pharmacokinetics

It has been suggested that similar compounds have good in vitro adme and in vivo pharmacokinetic characteristics. These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target and how long it remains active in the body.

Biochemical Analysis

Biochemical Properties

2-(tetrahydro-2H-pyran-4-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression by modifying chromatin structure. The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecule, thereby influencing its activity.

Cellular Effects

The effects of 2-(tetrahydro-2H-pyran-4-yl)piperazine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can alter the expression of specific genes, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-(tetrahydro-2H-pyran-4-yl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with HDAC inhibitors results in the inhibition of HDAC activity, which in turn affects gene expression by maintaining a more open chromatin structure. This compound may also influence other molecular pathways by binding to receptors or other proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(tetrahydro-2H-pyran-4-yl)piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of 2-(tetrahydro-2H-pyran-4-yl)piperazine vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Understanding the dosage thresholds is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

2-(tetrahydro-2H-pyran-4-yl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the pathways involved in energy production and utilization, thereby altering the overall metabolic state of the cell. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(tetrahydro-2H-pyran-4-yl)piperazine within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. This distribution pattern is essential for its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(tetrahydro-2H-pyran-4-yl)piperazine is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

Introduction

2-(Tetrahydro-2H-pyran-4-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The piperazine moiety is frequently found in various bioactive compounds, contributing to diverse pharmacological effects. This article aims to summarize the biological activity, synthesis, and potential applications of 2-(tetrahydro-2H-pyran-4-yl)piperazine, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(tetrahydro-2H-pyran-4-yl)piperazine is with a molecular weight of approximately 155.25 g/mol. The compound features a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms, and a tetrahydropyran unit, which contributes to its unique properties.

Table 1: Structural Features of 2-(Tetrahydro-2H-pyran-4-yl)piperazine

| Feature | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 155.25 g/mol |

| Structural Components | Piperazine ring, Tetrahydropyran moiety |

| Potential Applications | Anticancer, Antidepressant, Antimicrobial |

Anticancer Activity

Recent studies indicate that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, molecular docking studies have shown that similar compounds can effectively inhibit key proteins involved in cancer pathways, such as EGFR and MEK1. These proteins are often overexpressed in various cancers, including breast and colorectal cancers .

Case Study: Docking Studies

A study synthesized several piperazine derivatives and evaluated their binding affinities to cancer-related kinases. The results indicated that certain derivatives had favorable binding energies (ΔG values) against EGFR and MEK1, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

The piperazine scaffold is also known for its neuroprotective properties. Compounds that incorporate piperazine have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Specific derivatives showed selective inhibition of MAO-B with low IC50 values, indicating strong potential for treating neurodegenerative conditions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of piperazine derivatives suggest that they may possess activity against various bacterial strains. This is particularly relevant given the rise of antibiotic resistance globally. The incorporation of the tetrahydropyran moiety may enhance the lipophilicity and bioavailability of these compounds, further supporting their use as antimicrobial agents.

Synthesis Approaches

The synthesis of 2-(tetrahydro-2H-pyran-4-yl)piperazine typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the piperazine ring followed by functionalization to introduce the tetrahydropyran unit.

Table 2: Synthesis Pathways

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| Step 1 | Cyclization | Piperazine precursor + Tetrahydropyran |

| Step 2 | Functionalization | Various reagents (e.g., acids/bases) |

Comparison with Similar Compounds

Thiopyran vs. Pyran Derivatives

A direct structural analogue, 1-(tetrahydro-2H-thiopyran-4-yl)piperazine, replaces the oxygen atom in the pyran ring with sulfur. For instance, the thiopyran derivative is marketed as a dihydrochloride salt (SALTDATA: 2HCl 0.5H₂O), suggesting improved crystallinity and stability compared to the oxygen-containing counterpart .

Methyl-Substituted Piperazines

In SARS-CoV-2 PLpro inhibitors, the position of methyl groups on piperazine significantly impacts activity. Compound 2 (4-methylpiperazine) exhibits an IC50 of <0.015 μM, whereas 2- and 3-methylpiperazine derivatives (compounds 14 and 15 ) show reduced potency. This highlights the sensitivity of biological activity to substituent geometry, with the 4-position favoring optimal interactions .

Arylpiperazine Derivatives

Arylpiperazines, such as 1-[4-(4-(trifluoromethyl)phenyl)piperazin-1-yl]butan-1-one, incorporate aromatic groups that enhance π-π stacking and hydrophobic interactions.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-(Tetrahydro-2H-pyran-4-yl)piperazine | C₉H₁₆N₂O | 168.24 | Oxygen-rich, polar, moderate lipophilicity |

| 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine | C₉H₁₆N₂S | 184.30 | Increased lipophilicity, sulfur-mediated reactivity |

| 4-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Enhanced activity in PLpro inhibition |

| 1-[1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine | C₂₀H₂₉F₃N₄O | 398.47 | High molecular weight, trifluoromethyl for enhanced binding |

Preparation Methods

Nucleophilic Substitution and Coupling Reactions

- Nucleophilic substitution (SN2) is a common method where a piperazine nitrogen attacks an electrophilic carbon bearing a leaving group attached to the tetrahydro-2H-pyran moiety.

- Pd-catalyzed Buchwald–Hartwig coupling and Cu-catalyzed Ullmann–Goldberg reactions are well-established for forming C-N bonds in piperazine derivatives but are more commonly applied to arylpiperazines rather than alkyl-substituted ones like 2-(tetrahydro-2H-pyran-4-yl)piperazine.

Cyclization and Ring Formation

- Piperazine rings can be synthesized by cyclization of diamines or via reaction of bis-(2-haloethyl)amine with appropriate amines.

- The tetrahydro-2H-pyran ring can be introduced by alkylation of the piperazine with a tetrahydro-2H-pyran-4-ylmethyl halide or by reductive amination using tetrahydro-2H-pyran-4-carbaldehyde derivatives.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperazine formation | Cyclization of bis-(2-haloethyl)amine | Piperazine ring constructed |

| 2 | Preparation of tetrahydro-2H-pyran-4-ylmethyl halide | Halogenation or activation of tetrahydro-2H-pyran-4-ylmethanol | Electrophilic alkylating agent prepared |

| 3 | Nucleophilic substitution | Reaction of piperazine with tetrahydro-2H-pyran-4-ylmethyl halide under basic conditions | Formation of 2-(tetrahydro-2H-pyran-4-yl)piperazine |

| 4 | Purification | Chromatography or recrystallization | Pure target compound |

This synthetic scheme is consistent with the general principles of piperazine derivative synthesis and the incorporation of cyclic ethers.

Research Findings and Optimization

- Yield and Purity : Optimization of leaving groups on the tetrahydro-2H-pyran moiety (e.g., halides vs. sulfoxides) improves nucleophilicity and reaction yield, as reported in analogous piperazine syntheses.

- Catalyst Use : While Pd and Cu catalysts are effective for aromatic substitutions, alkyl substitutions such as those involving tetrahydro-2H-pyran rings often proceed under base-mediated nucleophilic substitution without transition metal catalysts.

- Solvent and Conditions : Solvent-free mechanochemical methods have been explored for related heterocyclic compounds, suggesting potential for green chemistry approaches in future synthesis of such compounds.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Direct alkylation of piperazine nitrogen | Straightforward, scalable | Requires good leaving group |

| Pd-catalyzed coupling | Buchwald–Hartwig coupling for arylation | High selectivity, mild conditions | Expensive catalysts, less used for alkylation |

| Cyclization of diamines | Formation of piperazine ring from precursors | Efficient ring formation | Multi-step, requires careful control |

| Mechanochemical synthesis | Solvent-free grinding reactions | Environmentally friendly | Limited reports for this compound |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(tetrahydro-2H-pyran-4-yl)piperazine, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, describes a protocol using THF as a solvent, heating (40–70°C), and sonication to achieve homogeneity during carbothioamide formation. Key steps include:

- Reacting di(1H-imidazol-1-yl)methanethione with amines under controlled heating.

- Purification via reversed-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA).

- Characterization using NMR, NMR, and HRMS for molecular confirmation .

Standardization requires monitoring reaction progress via TLC or LC/MS and optimizing solvent polarity for intermediates.

Q. How can structural characterization of 2-(tetrahydro-2H-pyran-4-yl)piperazine derivatives be validated experimentally?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR spectroscopy : Assign peaks using - HSQC and HMBC to confirm piperazine ring connectivity and substituent positions (e.g., pyran-4-yl group) .

- HRMS : Validate molecular formulae (e.g., observed m/z 328.1597 vs. calculated 328.1590 for CHNS) .

- HPLC : Assess purity (>95%) using gradient elution methods described in .

Q. What are the primary applications of 2-(tetrahydro-2H-pyran-4-yl)piperazine in medicinal chemistry?

- Methodological Answer : This scaffold is used in:

- Enzyme inhibition : Piperazine-thiourea derivatives (e.g., ) target human phosphoglycerate dehydrogenase, with IC values determined via enzymatic assays .

- Receptor modulation : Structural analogs (e.g., ) are tested as ligands for G-protein-coupled receptors (GPCRs) using radioligand binding assays.

- Antimicrobial activity : Derivatives with pyridine or triazole moieties ( ) are screened against bacterial strains via MIC assays .

Advanced Research Questions

Q. How can contradictory NMR data for piperazine derivatives be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring inversion) or impurities. Mitigation strategies include:

- Variable-temperature NMR : Identify coalescence temperatures for proton signals affected by conformational exchange .

- 2D NOESY/ROESY : Detect spatial correlations between protons to distinguish stereoisomers or confirm substituent orientation.

- DFT calculations : Compare experimental shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What computational strategies predict the biological activity of 2-(tetrahydro-2H-pyran-4-yl)piperazine analogs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., phosphoglycerate dehydrogenase in ).

- QSAR modeling : Train models on datasets (e.g., pIC values) to correlate substituent properties (logP, polar surface area) with activity.

- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and toxicity risks .

Q. How can reaction byproducts or impurities in piperazine synthesis be identified and minimized?

- Methodological Answer :

- LC/MS profiling : Detect low-abundance impurities using high-resolution mass spectrometry ( ).

- Mechanistic studies : Investigate side reactions (e.g., over-alkylation) via kinetic isotope effects or intermediate trapping.

- Purification optimization : Use mixed-mode chromatography (C18 + ion-exchange) to separate charged byproducts .

Key Research Considerations

- Safety : Handle intermediates (e.g., chloroacetyl derivatives in ) under fume hoods with PPE (gloves, goggles) .

- Reproducibility : Document reaction parameters (sonication time, solvent purity) to ensure consistency .

- Data Validation : Cross-reference NMR assignments with computational models to avoid misassignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.